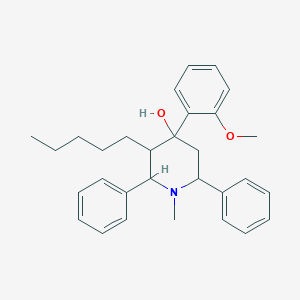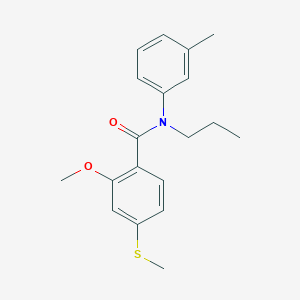
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-2H-13-benzodioxol-5-yl)propanamide is a complex organic compound featuring multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-2H-13-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chromenone intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-2H-13-benzodioxol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or modifications to the chromenone moiety.
Wissenschaftliche Forschungsanwendungen
N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-2H-13-benzodioxol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-2H-13-benzodioxol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-2H-13-benzodioxol-5-yl)propanamide shares structural similarities with other benzodioxole and chromenone derivatives.
- **Compounds like 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(2H-13-benzodioxol-5-yl)propanamide and 3-(7-methoxy-2H-13-benzodioxol-5-yl)-N-(2H-13-benzodioxol-5-yl)propanamide exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-2H-13-benzodioxol-5-yl)propanamide lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H23NO9 |
|---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C28H23NO9/c1-33-22-9-16(10-23-27(22)37-14-36-23)18(25-26(31)17-4-2-3-5-19(17)38-28(25)32)11-24(30)29-12-15-6-7-20-21(8-15)35-13-34-20/h2-10,18,31H,11-14H2,1H3,(H,29,30) |
InChI-Schlüssel |
JZVFTAWGDYCWKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=C(C6=CC=CC=C6OC5=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)


![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14940924.png)
![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
![[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B14940932.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14940950.png)
![4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)
![2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B14940979.png)
![2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid](/img/structure/B14940984.png)
